Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, in particular, has been studied for its potential neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an amine source under specific conditions . The reaction is usually carried out in a solvent such as dioxane, with triethylamine as a base, and refluxed to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .
Scientific Research Applications
Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects, making it a promising candidate for therapeutic development .
Comparison with Similar Compounds
Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A precursor in the synthesis of the target compound.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Pyrimido[4,5-d]pyrimidines: Another class of pyrimidine derivatives with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H11N3O4S |
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Molecular Weight |
245.26 g/mol |
IUPAC Name |
ethyl 5-amino-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H11N3O4S/c1-3-15-7(12)6-5(9)4-10-8(11-6)16(2,13)14/h4H,3,9H2,1-2H3 |
InChI Key |
KPTIUOLLLVFXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1N)S(=O)(=O)C |
Origin of Product |
United States |
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